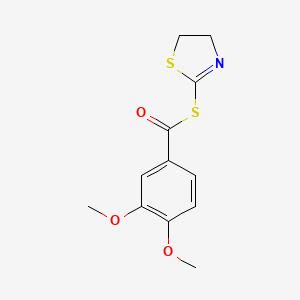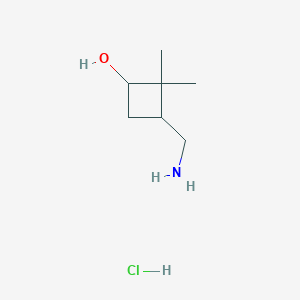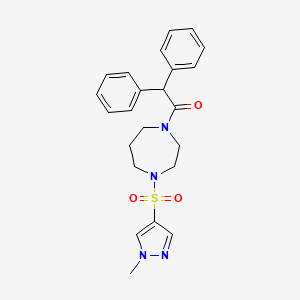
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the diazepane ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the functional groups present .Scientific Research Applications
Cycloaddition Reactions
Research has shown the importance of cycloaddition reactions in the synthesis of pyrazolines and pyrazoles, which are valuable in the development of pharmaceuticals and agrochemicals. For instance, the cyclo-addition reaction of diazomethane with α,β-unsaturated sulfones, a process closely related to the chemistry of the given compound, leads to the formation of 1- or 2-pyrazolines depending on the reaction conditions (Helder et al., 1973). This reaction mechanism provides a foundational understanding for synthesizing related heterocyclic compounds.
Synthesis of Optically Pure Cyclopropanes
The addition of diazomethane to certain compounds results in the formation of pyrazolines, which can further undergo reactions to produce optically pure cyclopropanes. This is significant for the development of enantiomerically pure substances, crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects (Cruz Cruz et al., 2009).
Antioxidant Activity
Compounds related to the given chemical have been evaluated for their antioxidant activity. For example, a variety of bis(arylmethanesulfonylpyrroles and pyrazoles) displayed significant radical scavenging activity, underlining the potential of these compounds in developing antioxidant therapies (Lavanya et al., 2014).
Interfacial Polycondensation for Polymer Synthesis
The compound's related chemistry is also applicable in polymer science, where interfacial polycondensation techniques have been utilized to prepare optically active poly(azo-ester-imides). These polymers exhibit good thermal stability and optical activities, indicating their utility in various industrial applications (Hajipour et al., 2009).
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions of diazomethane to vinyl sulfoxides have been explored, resulting in enantiomerically pure compounds. This process highlights the compound's relevance in synthesizing chiral molecules, which are of paramount importance in the development of new drugs (Ruano et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-25-18-21(17-24-25)31(29,30)27-14-8-13-26(15-16-27)23(28)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18,22H,8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUEGGQZXMBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

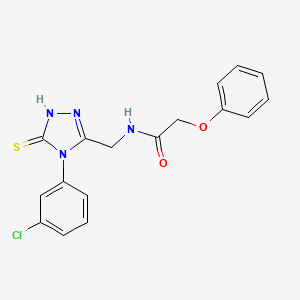

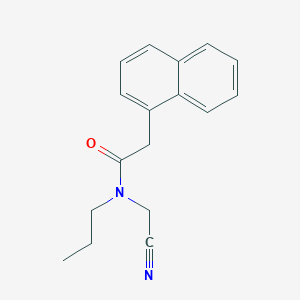
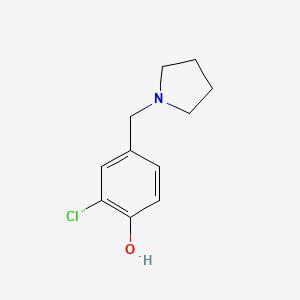
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
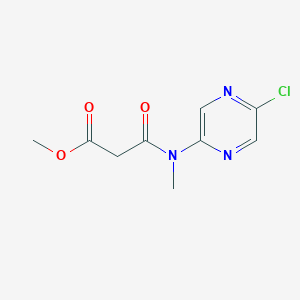
![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
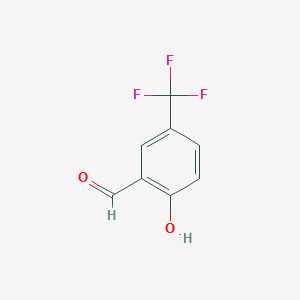

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)
